7-Fluoro-4-iodo-1h-indazol-3-amine
CAS No.:
Cat. No.: VC17435207
Molecular Formula: C7H5FIN3
Molecular Weight: 277.04 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H5FIN3 |
---|---|
Molecular Weight | 277.04 g/mol |
IUPAC Name | 7-fluoro-4-iodo-1H-indazol-3-amine |
Standard InChI | InChI=1S/C7H5FIN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12) |
Standard InChI Key | OSMJHSFOMAITSM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1F)NN=C2N)I |
Chemical Structure and Molecular Characteristics
Core Architecture
The indazole core consists of a fused bicyclic system containing a benzene ring and a pyrazole moiety. The fluorine atom occupies the 7th position of the benzene ring, while iodine substitutes the 4th position. The amine group (-NH) is located at the 3rd position of the pyrazole ring, creating a polarizable region conducive to hydrogen bonding . This substitution pattern is critical for modulating electronic properties and steric interactions in synthetic applications.
Spectroscopic and Computational Data
The compound’s InChIKey (OSMJHSFOMAITSM-UHFFFAOYSA-N) and SMILES (C1=CC(=C2C(=C1F)NN=C2N)I) provide unique identifiers for computational modeling. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 277.04 g/mol |
Topological Polar Surface Area | 65.98 Ų |
LogP (Octanol-Water) | 1.77 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
These values, derived from PubChem computations , suggest moderate hydrophobicity and significant polar surface area, which influence solubility and membrane permeability.
Synthesis and Manufacturing
Regioselective Halogenation Strategies
The synthesis of 7-fluoro-4-iodo-1H-indazol-3-amine typically begins with fluorinated benzaldehyde precursors. A modified Lukin protocol involves hydrazine hydrate-mediated cyclization under reflux conditions . For example, 2-fluorobenzaldehyde reacts with hydrazine hydrate at elevated temperatures to form the indazole core, followed by iodination at the 4th position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Optimization Challenges
Key challenges include achieving regioselective iodination without over-halogenation and minimizing side reactions caused by the electron-deficient aromatic system. Recent advances demonstrate that Lewis acid catalysts, such as FeCl, improve iodination yields to 38–45% on multi-gram scales . Purification often employs recrystallization from ethanol-water mixtures, avoiding chromatographic methods for industrial scalability .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Thermal gravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating moderate thermal stability suitable for standard laboratory handling.
Reactivity and Functionalization
Biological and Pharmacological Relevance
Target Identification
Indazole derivatives are known inhibitors of kinases, GPCRs, and viral proteases. The iodine atom in 7-fluoro-4-iodo-1H-indazol-3-amine enhances binding affinity to hydrophobic enzyme pockets, as observed in HIV-1 capsid inhibitors like Lenacapavir . Fluorine’s electronegativity further optimizes pharmacokinetic properties by reducing metabolic clearance .
Preclinical Studies
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key precursor for antiviral and anticancer agents. For instance, iodinated indazoles are intermediates in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Bruton’s tyrosine kinase (BTK) inhibitors .
Material Science Applications
In optoelectronics, the iodine moiety enhances charge-transfer properties in organic semiconductors. Thin films of 7-fluoro-4-iodo-1H-indazol-3-amine exhibit a bandgap of 2.9 eV, suitable for photovoltaic applications.
Challenges and Limitations
Synthetic Hurdles
Regioselective halogenation remains labor-intensive, with competing side reactions leading to di-iodinated byproducts. Scalability is further hampered by the high cost of iodine reagents and the need for inert reaction conditions .
Stability Concerns
The compound is photosensitive, requiring storage in amber vials under nitrogen atmosphere. Prolonged exposure to moisture leads to hydrolysis of the amine group, necessitating stringent humidity control during handling.
Future Directions
Process Intensification
Continuous-flow reactors could enhance iodination efficiency by improving mass transfer and reducing reaction times. Catalytic systems using palladium or copper nanoparticles may enable milder conditions and higher yields .
Therapeutic Exploration
Structure-activity relationship (SAR) studies should focus on replacing iodine with bioisosteres like trifluoromethyl groups to improve metabolic stability. Additionally, nanoformulations using liposomes or polymeric micelles could address solubility limitations .
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